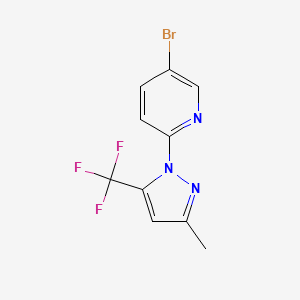
5-Bromo-2-(3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl)pyridine
説明
“5-Bromo-2-(3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl)pyridine” is a complex organic compound. It contains a pyridine ring, which is a six-membered heterocyclic scaffold found in various natural products, drug molecules, vitamins, and materials . The biological activities and physical properties of pyridine analogs can be improved by introducing various functional groups into the pyridine scaffold .
Synthesis Analysis
The synthesis of substituted pyridines with diverse functional groups has been reported . This includes a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .
科学的研究の応用
Proton Transfer Mechanisms
5-Bromo-2-(3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl)pyridine is part of a class of compounds that exhibit unique proton transfer mechanisms. For instance, 2-(3-bromo-1H-pyrazol-5-yl)pyridine (a derivative) has been studied for its ability to undergo three types of photoreactions: excited-state intramolecular proton transfer, excited-state intermolecular double-proton transfer, and solvent-assisted double-proton transfer. These processes are evidenced by dual luminescence and kinetically coupled fluorescence bands, offering insights into ground-state syn-anti equilibria in different derivatives (Vetokhina et al., 2012).
Photophysical Properties in Iridium Complexes
The compound also finds application in the synthesis and characterization of iridium complexes. These complexes, incorporating tetrazolate chelate ligands similar to the bromo-containing pyridyltetrazolate, display a range of redox and emission properties. The bromo-containing species, though showing poor photophysical performances, serves as a valuable building block for polymetallic architectures and can be modified to tune electronic properties (Stagni et al., 2008).
Electroluminescence in OLEDs
A derivative of this compound, 2-(3-(trifluoromethyl)-1H-pyrazol-5-yl)pyridine, is key in synthesizing orange-red iridium(III) complexes with high efficiency in organic light-emitting devices (OLEDs). These complexes exhibit strong photoluminescent emissions and are crucial in achieving high external quantum efficiency in OLEDs, demonstrating the compound's role in advancing OLED technology (Su et al., 2021).
Multicomponent Chemical Reactions
The compound is used in multicomponent chemical reactions to produce new chemical entities. For instance, 5H-Chromeno[2,3-b]pyridines, possessing important industrial, biological, and medicinal properties, are synthesized using derivatives of this compound. This includes reactions to form complex structures like chromeno[2,3-b]pyridine derivatives, which are then characterized and studied for various properties (Ryzhkova et al., 2023).
Mechanoluminescence and OLED Applications
Additionally, derivatives of this compound have been synthesized and their photophysical properties examined for potential OLED applications. This includes studying mechanoluminescence and concentration-dependent photoluminescence, demonstrating its versatility in developing high-efficiency light-emitting materials (Huang et al., 2013).
Time-Resolved Fluorescence Immunoassay
In bioanalytical chemistry, derivatives like 4-bromo-2,6-bis(3-(bromomethyl)-1H-pyrazol-1-yl)pyridine have been synthesized for use in time-resolved fluorescence immunoassays. These compounds play a critical role as chelate intermediates in immunoassay applications (Pang Li-hua, 2009).
特性
IUPAC Name |
5-bromo-2-[3-methyl-5-(trifluoromethyl)pyrazol-1-yl]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrF3N3/c1-6-4-8(10(12,13)14)17(16-6)9-3-2-7(11)5-15-9/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCTOWEGQEJJLMV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)C(F)(F)F)C2=NC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrF3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90674936 | |
| Record name | 5-Bromo-2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90674936 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-(3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl)pyridine | |
CAS RN |
1187385-59-6 | |
| Record name | 5-Bromo-2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1187385-59-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90674936 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



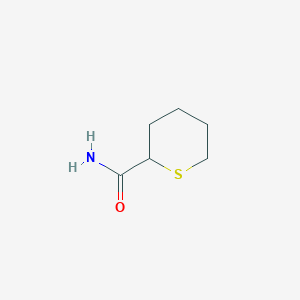
![3-Aminobicyclo[2.2.1]heptane-2-carboxamide hydrochloride](/img/structure/B1373179.png)
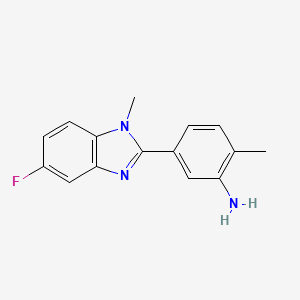
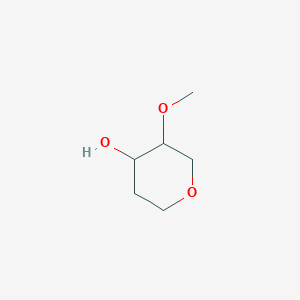
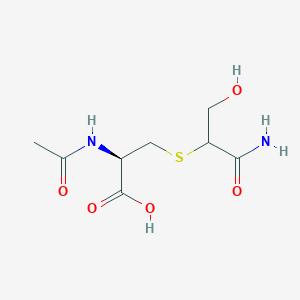


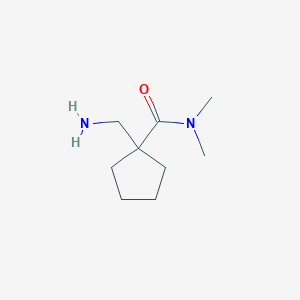
![2-Amino-1-[4-(propan-2-yloxy)phenyl]ethan-1-ol](/img/structure/B1373187.png)
![[1-Methyl-2-(thiophen-2-yl)pyrrolidin-3-yl]methanamine](/img/structure/B1373188.png)

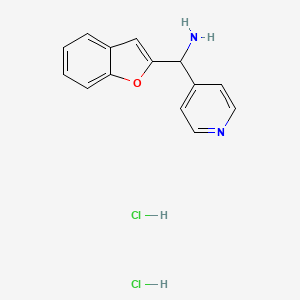

![1-{[2-(Thiophen-2-yl)cyclopropyl]methyl}piperazine dihydrochloride](/img/structure/B1373197.png)